molecular formula C17H16ClNO5 B2615697 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795363-20-0

4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2615697
CAS No.: 1795363-20-0
M. Wt: 349.77
InChI Key: RUXQKBRGTQHHDF-UHFFFAOYSA-N
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Description

4-((1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one ( 1795363-20-0) is an organic compound with the molecular formula C 17 H 16 ClNO 5 and a molecular weight of 349.77 g/mol . This chemical features a complex structure that incorporates both an azetidine ring and a 2H-pyran-2-one (pyrene) moiety, making it a valuable building block in organic and medicinal chemistry research . The 2-pyran-2-one core is a versatile building block for synthesizing key intermediates, prized for its functional groups including a conjugated diene and an ester-like carbonyl group . Researchers utilize such compounds as synthons in multicomponent reactions (MCRs) to create diverse molecular structures with enhanced efficiency and high atom economy . This compound is offered at a purity of 90% and above and is intended for research applications as a chemical intermediate . WARNING: This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

4-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-10-5-12(7-16(20)23-10)24-13-8-19(9-13)17(21)14-6-11(18)3-4-15(14)22-2/h3-7,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXQKBRGTQHHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.

    Introduction of the Benzoyl Group: The 5-chloro-2-methoxybenzoyl group is introduced via acylation reactions using reagents such as benzoyl chloride derivatives.

    Formation of the Pyranone Ring: The pyranone ring is formed through cyclization reactions involving suitable diketone precursors under acidic or basic conditions.

    Final Coupling: The final step involves coupling the azetidine and pyranone intermediates under conditions that promote the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Methoxy Substitution: The 5-chloro-2-methoxybenzoyl group in the target compound may enhance lipophilicity and metabolic stability compared to purely halogenated (e.g., 2-chloro-4-fluorobenzoyl in ) or non-halogenated analogs (e.g., 2-methoxyphenylacetyl in ).
  • Acyl vs.

Physicochemical and Pharmacological Properties

  • Biological Activity: While explicit data for the target compound are unavailable, structurally related pyran-2-one derivatives exhibit diverse activities, including kinase inhibition and antimicrobial effects. For example, compounds with thiazolyl-pyranone hybrids (e.g., ) show moderate antibacterial activity, suggesting the azetidine-pyranone scaffold is pharmacologically relevant.

Biological Activity

The compound 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN2O4C_{20}H_{21}ClN_{2}O_{4}, with a molecular weight of 388.8 g/mol. Its structure features a pyranone core linked to an azetidine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC20_{20}H21_{21}ClN2_{2}O4_{4}
Molecular Weight388.8 g/mol
CAS Number2034290-09-8

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit promising anticancer activity. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : In a study evaluating multiple derivatives, compounds with azetidine structures demonstrated significant cytotoxic effects on leukemia cells, with GI₅₀ values ranging from 1.64 to 4.58 μM .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through various in vitro assays. Compounds with similar frameworks have been reported to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.

  • Mechanism : The anti-inflammatory action is often attributed to the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

Antimicrobial Activity

Preliminary evaluations suggest that the compound may possess antimicrobial properties against both bacterial and fungal strains. This activity is critical in addressing antibiotic resistance issues prevalent in contemporary medicine.

  • Study Findings : In vitro tests have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .

Research Findings

Several research articles have documented the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis : The compound can be synthesized through multi-step reactions involving the formation of the azetidine ring followed by functionalization at strategic positions on the pyranone structure.
  • Biological Evaluation : Comprehensive biological assays are essential for determining the efficacy and safety profile of this compound in preclinical models.

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